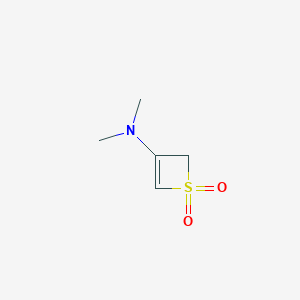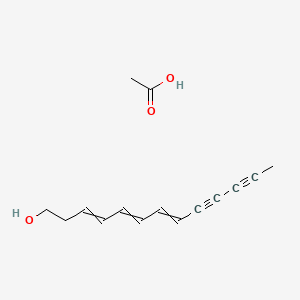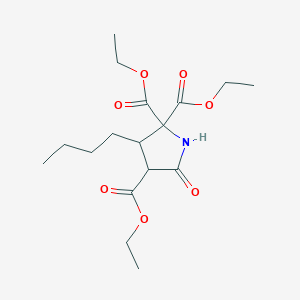
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C17H27NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with butyl and oxo groups, as well as three ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the esterification of 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.
Scientific Research Applications
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Triethyl 3-isobutyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-ethyl-5-oxopyrrolidine-2,2,4-tricarboxylate
Uniqueness
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate stands out due to its specific butyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
2351-94-2 |
|---|---|
Molecular Formula |
C17H27NO7 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C17H27NO7/c1-5-9-10-11-12(14(20)23-6-2)13(19)18-17(11,15(21)24-7-3)16(22)25-8-4/h11-12H,5-10H2,1-4H3,(H,18,19) |
InChI Key |
KBGXJFCLAXHIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C(=O)NC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


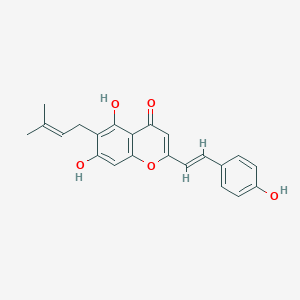
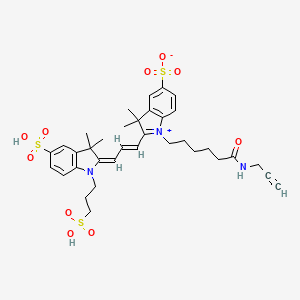
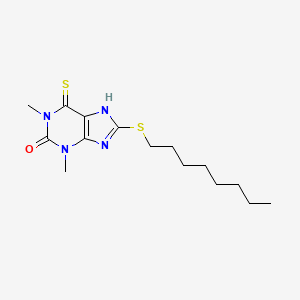
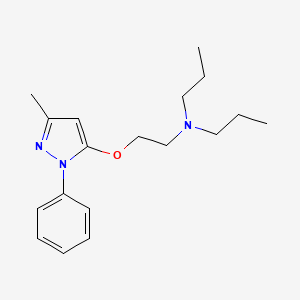
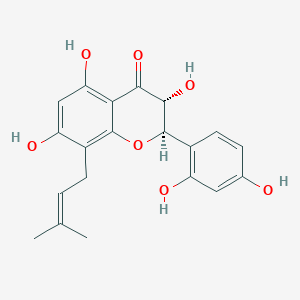
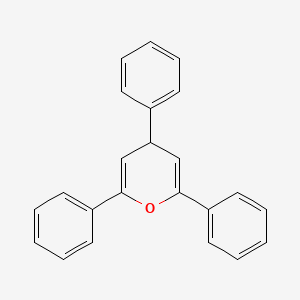
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
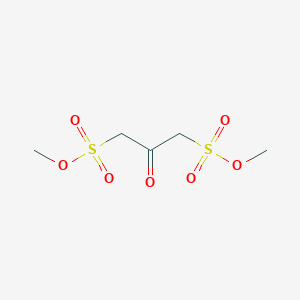
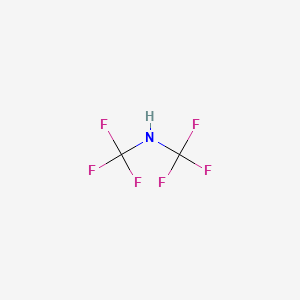

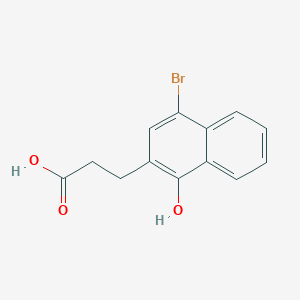
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
